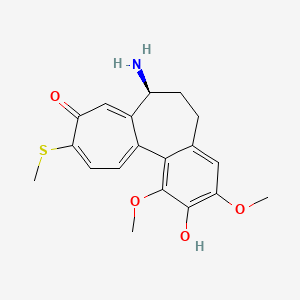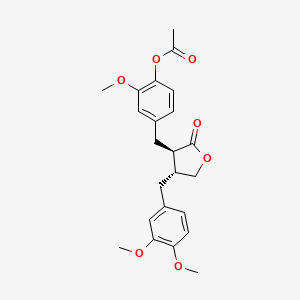
Arctigenin monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arctigenin monoacetate is a derivative of arctigenin, a naturally occurring lignan found in plants such as Arctium lappa (burdock). Arctigenin has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The acetylation of arctigenin to form this compound enhances its solubility and bioavailability, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of arctigenin monoacetate typically involves the acetylation of arctigenin. One common method is the reaction of arctigenin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Arctigenin monoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to arctigenin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Arctigenin.
Substitution: Various substituted arctigenin derivatives.
Wissenschaftliche Forschungsanwendungen
Arctigenin monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lignan derivatives and their chemical properties.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis. It is also studied for its anti-inflammatory and anti-viral effects.
Industry: Its enhanced solubility and bioavailability make it suitable for formulation in pharmaceutical products.
Wirkmechanismus
Arctigenin monoacetate exerts its effects through several mechanisms:
Molecular Targets: It targets proteins such as AMP-activated protein kinase (AMPK) and histone deacetylases (HDACs).
Pathways Involved: It activates AMPK, leading to improved glucose uptake and lipid metabolism. It also inhibits HDACs, resulting in increased histone acetylation and gene expression changes that promote apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Arctigenin: The parent compound with similar pharmacological activities but lower solubility.
Arctiin: A glycoside of arctigenin with different pharmacokinetic properties.
Uniqueness: Arctigenin monoacetate stands out due to its enhanced solubility and bioavailability, making it more effective in biological systems. Its ability to modulate multiple molecular targets and pathways also adds to its uniqueness compared to other lignan derivatives.
Eigenschaften
CAS-Nummer |
69232-85-5 |
|---|---|
Molekularformel |
C23H26O7 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
[4-[[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C23H26O7/c1-14(24)30-20-8-6-16(12-22(20)28-4)10-18-17(13-29-23(18)25)9-15-5-7-19(26-2)21(11-15)27-3/h5-8,11-12,17-18H,9-10,13H2,1-4H3/t17-,18+/m0/s1 |
InChI-Schlüssel |
HKCGEUVLMDJSGX-ZWKOTPCHSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)OC)OC)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


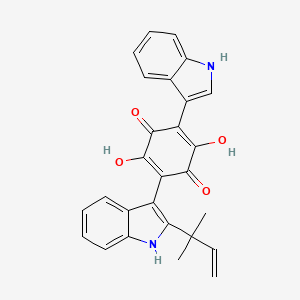
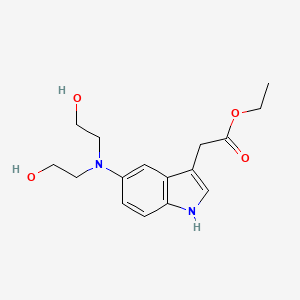
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

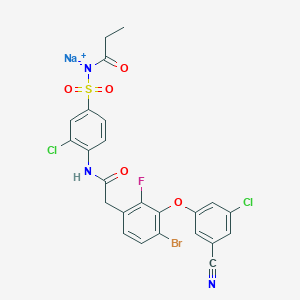
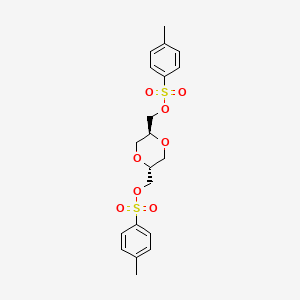
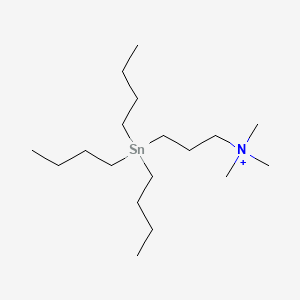
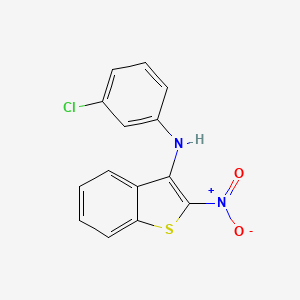
![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)
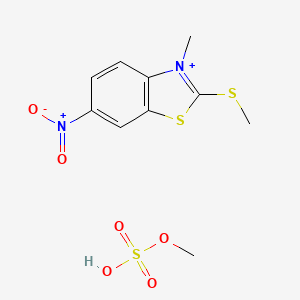

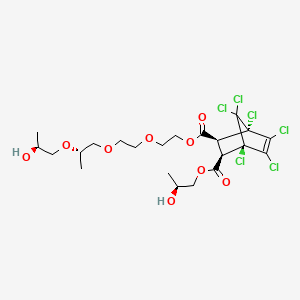
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
